4-Formylphenyl 4-methoxybenzoate

Catalog No.
S753752
CAS No.
56800-26-1
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formylphenyl 4-methoxybenzoate

CAS Number

56800-26-1

Product Name

4-Formylphenyl 4-methoxybenzoate

IUPAC Name

(4-formylphenyl) 4-methoxybenzoate

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-10H,1H3

InChI Key

VYORLHNCZWLOHJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

4-Formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12O4C_{15}H_{12}O_{4} and a molecular weight of 256.25 g/mol. It features a formyl group attached to a phenyl ring and is esterified with 4-methoxybenzoic acid. This compound is known for its potential applications in pharmaceuticals and materials science due to its unique structural properties.

, including:

  • Esterification: The compound can undergo reactions with alcohols to form esters.
  • Nucleophilic Substitution: The formyl group can be substituted by nucleophiles, leading to different derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases, which are of interest in medicinal chemistry.

Research indicates that 4-formylphenyl 4-methoxybenzoate exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Some studies suggest that similar compounds have exhibited antimicrobial properties, indicating potential applications in pharmaceuticals .

The synthesis of 4-formylphenyl 4-methoxybenzoate can be achieved through several methods:

  • Esterification Method:
    • Reacting 4-hydroxybenzaldehyde with 4-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride or acid chlorides.
    • Conditions typically involve heating under reflux.
  • Condensation Reaction:
    • Condensing 4-hydroxybenzaldehyde with an appropriate acid derivative, such as benzoyl chloride, using a base like triethylamine to facilitate the reaction .
  • Alternative Synthetic Routes:
    • Various synthetic pathways have been documented, highlighting the versatility of this compound's synthesis .

4-Formylphenyl 4-methoxybenzoate has diverse applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its structural properties make it a candidate for use in polymer chemistry and as a building block for advanced materials.

Interaction studies involving 4-formylphenyl 4-methoxybenzoate have focused on its reactivity and biological interactions. These studies often assess:

  • Metal Chelation: The ability of the compound to chelate metal ions, which is relevant for its potential applications in biochemistry and environmental chemistry .
  • Biological Interactions: Evaluating its interaction with various biological targets to understand its pharmacological potential.

Several compounds share structural similarities with 4-formylphenyl 4-methoxybenzoate, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-Formylphenyl benzoateC14H10O3C_{14}H_{10}O_{3}Lacks methoxy group; simpler structure
4-Pentylphenyl 4-methoxybenzoateC19H22O3C_{19}H_{22}O_{3}Longer alkyl chain; different solubility properties
4-Formylphenyl 3-iodo-4-methoxybenzoateC15H12O4C_{15}H_{12}O_{4}Contains iodine; different reactivity profile
2-Ethoxy-4-[(5-oxo-3-phenyl...VariesContains triazole; significant biological activity

These compounds illustrate the diversity within this chemical class and highlight the unique characteristics of 4-formylphenyl 4-methoxybenzoate, particularly its specific functional groups that contribute to its reactivity and biological activity.

Molecular Architecture and Bond Properties

4-Formylphenyl 4-methoxybenzoate represents a complex aromatic ester compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol [1] [2]. The compound exhibits a distinctive molecular architecture characterized by two aromatic ring systems connected through an ester linkage, with specific functional group substitutions that significantly influence its overall structural properties [1].

The molecular structure consists of a 4-methoxybenzoyl moiety linked via an ester bond to a 4-formylphenyl group [1]. The International Union of Pure and Applied Chemistry name for this compound is (4-formylphenyl) 4-methoxybenzoate, which accurately describes the structural arrangement of the functional groups [1]. The compound possesses a calculated exact mass of 256.074 atomic mass units [2].

Functional Group Analysis

The structural framework of 4-formylphenyl 4-methoxybenzoate incorporates several distinct functional groups that contribute to its chemical behavior and physical properties [1]. The primary functional groups include an ester linkage (C=O-O), a formyl group (aldehyde, -CHO), and a methoxy substituent (-OCH₃) [1].

The ester functional group exhibits characteristic bond angles of approximately 120° around the carbonyl carbon, consistent with sp² hybridization [36]. The carbonyl carbon-oxygen double bond length in aromatic esters typically ranges from 1.203 to 1.204 Angstroms, as observed in similar ester compounds [32] [33]. The ester linkage provides structural flexibility due to the relatively low barrier for rotation about the carbon-oxygen single bonds [36].

The formyl group attached to the phenyl ring introduces additional electron-withdrawing character to the molecular system [34]. This aldehyde functionality typically exhibits carbon-hydrogen bond lengths of approximately 1.086 to 1.087 Angstroms [32]. The formyl group adopts a planar configuration with the aromatic ring system, facilitating conjugation effects [34].

The methoxy substituent on the benzoate portion contributes electron-donating properties through resonance effects [27]. The carbon-oxygen bond length in methoxy groups typically measures 1.398 to 1.396 Angstroms [32]. This functional group enhances the electron density on the aromatic ring through mesomeric effects [27].

Functional GroupBond TypeTypical Bond Length (Å)Bond Angle (°)
Ester C=OC=O1.203-1.204120
Ester C-OC-O1.515-1.517109.5
Formyl C-HC-H1.086-1.087120
Methoxy C-OC-O1.396-1.398109.5

Conformational Studies

Aromatic ester compounds demonstrate conformational flexibility primarily around the ester linkage, with the potential for both s-cis and s-trans conformational isomers [36]. Research indicates that carboxylic acid esters typically adopt an s-cis conformation rather than the s-trans alternative due to hyperconjugation and dipole minimization effects [36].

For 4-formylphenyl 4-methoxybenzoate, conformational analysis reveals that the compound can exist in multiple conformational states depending on the rotational orientation around the ester bond [18]. The molecular dipole moment calculations for similar aromatic ester systems indicate values ranging from 11.69 to 12.79 Debye units, with the dipole orientation typically making angles of 19.0° to 19.5° with respect to the long molecular axis [18].

The conformational preferences are influenced by several factors including steric interactions between the aromatic rings, electronic effects from the substituents, and intermolecular interactions in the solid state [18] [20]. Studies on related aromatic ester compounds demonstrate that the presence of electron-withdrawing groups like the formyl substituent can affect the preferred molecular conformation [18].

Computational analyses of similar aromatic systems reveal that the molecular structure cannot be accurately described as wedge-shaped, despite the presence of lateral substituents [18]. The conformational stability is enhanced by the planar arrangement of the aromatic systems, which facilitates optimal overlap of π-electron systems [18].

Crystallographic Parameters

Crystallographic studies of related aromatic ester compounds provide insights into the solid-state structure of 4-formylphenyl 4-methoxybenzoate [5] [8] [28]. Similar compounds typically crystallize in monoclinic or triclinic crystal systems with characteristic unit cell parameters [28] [30].

For comparable aromatic ester structures, typical crystallographic parameters include unit cell dimensions with a-axis lengths ranging from 6.16 to 8.75 Angstroms, b-axis lengths from 7.59 to 22.43 Angstroms, and c-axis lengths from 7.93 to 20.46 Angstroms [5] [28]. The crystal systems often exhibit monoclinic symmetry with space groups such as P2₁/c [28].

The dihedral angles between the carbonyl groups and their attached aromatic rings typically range from 4.6° to 5.7°, indicating near-planar arrangements that facilitate conjugation effects [5]. These small dihedral angles suggest minimal steric hindrance and optimal electronic communication between the aromatic systems and the ester functionality [5].

ParameterTypical RangeReference Compound
Unit Cell a (Å)6.16-8.75Related esters
Unit Cell b (Å)7.59-22.43Related esters
Unit Cell c (Å)7.93-20.46Related esters
Dihedral Angle (°)4.6-5.7Methoxybenzoate derivatives
Crystal SystemMonoclinic/TriclinicAromatic esters

Physicochemical Properties

Solubility Profile

The solubility characteristics of 4-formylphenyl 4-methoxybenzoate are influenced by its molecular structure, which combines both polar and nonpolar regions [3]. The compound exhibits limited water solubility due to its predominantly hydrophobic aromatic character, while demonstrating enhanced solubility in organic solvents [3].

The presence of the ester functional group and methoxy substituent contributes to the compound's ability to participate in hydrogen bonding as a hydrogen bond acceptor [36]. However, the absence of hydrogen bond donating groups limits its water solubility compared to corresponding carboxylic acids or alcohols [36].

The calculated polar surface area for the compound is 52.60 square Angstroms [2], which falls within the range typical for moderately polar organic compounds. The logarithmic partition coefficient (LogP) value of 2.73 [2] indicates a preference for organic phases over aqueous media, consistent with the compound's aromatic ester structure.

Based on structural analogy with related compounds, 4-formylphenyl 4-methoxybenzoate would be expected to dissolve readily in organic solvents such as ethanol, acetone, chloroform, and dichloromethane [3]. The solubility in polar aprotic solvents would be enhanced due to the presence of the carbonyl and ether functionalities [3].

Thermal Behavior

The thermal properties of aromatic ester compounds are significantly influenced by their molecular structure and intermolecular interactions [9] [19]. For 4-formylphenyl 4-methoxybenzoate, thermal behavior analysis would encompass melting point, boiling point, and thermal stability characteristics.

Similar aromatic ester compounds typically exhibit melting points in the range of 140-160°C [18], depending on the specific substitution pattern and molecular packing in the solid state. The presence of both electron-withdrawing (formyl) and electron-donating (methoxy) groups affects the intermolecular interactions and consequently the thermal properties [18].

Thermogravimetric analysis of related aromatic ester systems demonstrates thermal stability up to approximately 200-250°C before significant decomposition occurs [9]. The thermal degradation typically proceeds through multiple steps, involving initial loss of volatile components followed by decomposition of the aromatic framework [9].

The boiling point estimation for 4-formylphenyl 4-methoxybenzoate, based on molecular weight and structural considerations, would likely exceed 300°C [15] [16]. This elevated boiling point reflects the significant intermolecular forces present in aromatic ester systems [36].

Stability Assessment

The chemical stability of 4-formylphenyl 4-methoxybenzoate depends on environmental conditions and the reactivity of its functional groups [19] [22]. The compound contains potentially reactive sites including the aldehyde functionality and the ester linkage, which may undergo various chemical transformations under specific conditions [19].

The formyl group represents the most reactive site in the molecule, susceptible to oxidation, reduction, and nucleophilic addition reactions [19]. Under ambient conditions, aldehydes can undergo slow oxidation to carboxylic acids, particularly in the presence of atmospheric oxygen and moisture [19].

The ester functionality demonstrates moderate stability under neutral conditions but may undergo hydrolysis under acidic or basic conditions [19]. The rate of hydrolysis depends on the electronic effects of the substituents, with electron-withdrawing groups generally increasing the susceptibility to nucleophilic attack [19].

Stability studies on related aromatic ester compounds indicate that storage under inert atmospheres at reduced temperatures enhances long-term stability [19]. The compound should be protected from light, heat, and moisture to minimize degradation pathways [19].

Stability FactorImpact LevelRecommended Conditions
Light exposureModerateStore in dark containers
TemperatureHighStore below 25°C
MoistureModerateUse desiccants
Atmospheric oxygenLow-ModerateInert atmosphere storage

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-formylphenyl 4-methoxybenzoate through analysis of both proton and carbon-13 spectra [9] [14]. The compound exhibits characteristic resonance patterns that reflect its aromatic ester structure and functional group substitutions.

The formyl proton represents the most distinctive feature in the proton nuclear magnetic resonance spectrum, typically appearing in the range of 9.85-10.20 parts per million for meta- and para-substituted benzaldehydes [34]. For 4-formylphenyl derivatives, this resonance appears as a characteristic singlet due to the absence of coupling to adjacent protons [34].

The aromatic protons of both ring systems appear in the typical aromatic region between 7.0-8.5 parts per million [9] [14]. The substitution pattern creates distinct splitting patterns, with the 4-formylphenyl ring showing two sets of doublets corresponding to the symmetrical substitution, while the 4-methoxybenzoyl ring exhibits similar symmetrical patterns [14].

The methoxy group protons appear as a characteristic singlet around 3.8-4.0 parts per million, integrating for three protons [14] [27]. This signal is typically well-resolved and serves as a diagnostic feature for the presence of the methoxy substituent [27].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group typically resonating around 165-170 parts per million [14]. The formyl carbon appears around 190-195 parts per million, characteristic of aromatic aldehydes [14]. The aromatic carbons appear in the range of 110-160 parts per million, with the methoxy carbon appearing around 55 parts per million [14].

Proton/Carbon TypeChemical Shift Range (ppm)Multiplicity
Formyl H9.85-10.20Singlet
Aromatic H7.0-8.5Doublets
Methoxy H3.8-4.0Singlet
Ester C=O165-170-
Formyl C190-195-
Aromatic C110-160-
Methoxy C~55-

Infrared Spectroscopy Fingerprinting

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the functional groups present in 4-formylphenyl 4-methoxybenzoate [12] [18]. The spectrum exhibits several diagnostic absorption bands corresponding to the various functional groups within the molecular structure.

The ester carbonyl group produces a strong, sharp absorption band in the range of 1730-1750 wavenumbers [36]. For aromatic esters, this band typically appears around 1735 wavenumbers due to the conjugation effects with the aromatic ring system [36]. The intensity and position of this band make it one of the most diagnostic features for ester identification [36].

The formyl group contributes a characteristic aldehyde carbonyl stretch appearing around 1700-1720 wavenumbers [12]. This absorption is typically less intense than the ester carbonyl but remains distinctive for aldehyde identification [12]. The aldehyde carbon-hydrogen stretch appears in the region of 2720-2820 wavenumbers as a characteristic weak absorption [12].

The aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, providing information about the aromatic ring systems [12] [18]. The methoxy group contributes carbon-oxygen stretching absorptions around 1250-1300 wavenumbers and carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region [18].

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
Ester C=O1730-1750StrongC=O stretch
Formyl C=O1700-1720MediumC=O stretch
Formyl C-H2720-2820WeakC-H stretch
Aromatic C=C1450-1650MediumC=C stretch
Methoxy C-O1250-1300MediumC-O stretch
Aromatic C-H3000-3100MediumC-H stretch

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-formylphenyl 4-methoxybenzoate provides structural information through examination of the molecular ion and characteristic fragmentation patterns [24] [25] [29]. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular weight of the compound [1] [2].

The fragmentation behavior of aromatic ester compounds typically involves several characteristic pathways [25] [29]. Alpha cleavage adjacent to the carbonyl group represents a primary fragmentation mechanism, resulting in the formation of resonance-stabilized cation fragments [25]. For 4-formylphenyl 4-methoxybenzoate, this would produce fragments corresponding to the 4-methoxybenzoyl cation (m/z 151) and the 4-formylphenyl cation (m/z 105) [25].

Loss of the methoxy group (31 mass units) from the molecular ion represents another characteristic fragmentation pathway, producing a fragment at m/z 225 [25] [29]. Similarly, loss of the formyl group (29 mass units) would generate a fragment at m/z 227 [25].

The aromatic ring systems undergo characteristic fragmentation patterns, including loss of carbon monoxide (28 mass units) from carbonyl-containing fragments [25] [29]. The 4-methoxybenzoyl fragment may lose carbon monoxide to produce m/z 123, while further fragmentation can lead to loss of the methoxy group [25].

Base peak identification in the mass spectrum depends on the relative stability of the fragment ions formed [29]. Resonance-stabilized aromatic cations typically appear as prominent peaks in the spectrum [25] [29]. The fragmentation pattern serves as a structural fingerprint for compound identification and purity assessment [29].

Fragmentm/z ValueOriginRelative Intensity
Molecular ion256M⁺-Variable
4-Methoxybenzoyl151M⁺- - C₆H₄CHOHigh
4-Formylphenyl105M⁺- - C₈H₇O₃Medium
M - OCH₃225M⁺- - 31Medium
M - CHO227M⁺- - 29Low

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the aromatic chromophore systems present in 4-formylphenyl 4-methoxybenzoate [14] [22]. The compound exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring systems and carbonyl functionalities.

The aromatic ring systems contribute strong absorption bands in the ultraviolet region, typically appearing around 250-280 nanometers due to π→π* transitions [14]. The conjugation between the aromatic rings and the carbonyl groups extends the chromophore system, potentially shifting these absorptions to longer wavelengths [14].

The presence of electron-donating methoxy and electron-withdrawing formyl substituents creates a push-pull electronic system that influences the absorption characteristics [14] [22]. The methoxy group typically causes bathochromic shifts due to its electron-donating nature, while the formyl group may contribute additional absorption features [22].

The ester carbonyl group contributes n→π* transitions typically appearing around 280-320 nanometers with lower extinction coefficients compared to the π→π* transitions [14]. The formyl group similarly contributes n→π* transitions, often appearing as shoulders or weak bands in the spectrum [14].

Solvent effects significantly influence the ultraviolet-visible absorption characteristics, with polar solvents typically causing hypsochromic shifts for n→π* transitions and bathochromic shifts for π→π* transitions [14]. The molar absorptivity values for aromatic ester compounds typically range from 10,000 to 50,000 L mol⁻¹ cm⁻¹ for the intense π→π* transitions [14].

Transition TypeWavelength Range (nm)Extinction CoefficientAssignment
π→π* (aromatic)250-280High (10⁴-10⁵)Aromatic rings
n→π* (ester)280-320Low (10²-10³)Ester carbonyl
n→π* (formyl)290-330Medium (10³-10⁴)Formyl carbonyl
Charge transfer300-400VariablePush-pull system

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4-formylphenyl 4-methoxybenzoate

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Last modified: 08-15-2023

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